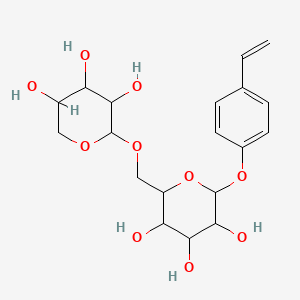

Ptelatoside A

Descripción

Ptelatoside A is a phenolic glycoside compound isolated from the bracken fern, Pteridium aquilinum var. latiusculum. . This compound is notable for its unique structure, which includes a phenolic moiety attached to a glycosyl unit. This compound has garnered interest due to its potential biological activities and its presence in plants known for their diverse secondary metabolites.

Propiedades

Número CAS |

90899-20-0 |

|---|---|

Fórmula molecular |

C19H26O10 |

Peso molecular |

414.4 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C19H26O10/c1-2-9-3-5-10(6-4-9)28-19-17(25)15(23)14(22)12(29-19)8-27-18-16(24)13(21)11(20)7-26-18/h2-6,11-25H,1,7-8H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 |

Clave InChI |

DZMYOBBWRZTUTA-BMVMOQKNSA-N |

SMILES |

C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |

SMILES isomérico |

C=CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O |

SMILES canónico |

C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |

melting_point |

183-185°C |

Descripción física |

Solid |

Sinónimos |

ptelatoside A |

Origen del producto |

United States |

Métodos De Preparación

Aglycone Synthesis

The p-hydroxystyrene core is synthesized via Heck coupling between p-iodophenol and ethylene gas in the presence of palladium acetate and triethylamine. This method achieves >85% yield under optimized conditions (80°C, 12 h). Alternative routes, such as dehydration of p-hydroxybenzyl alcohol, are less efficient due to side reactions.

Glycosylation Strategy

Glycosylation employs a β-D-glucopyranosyl trichloroacetimidate donor activated by trimethylsilyl triflate (TMSOTf) in anhydrous dichloromethane. Stereoselective formation of the β-glycosidic bond is critical, with reaction temperatures maintained at −20°C to prevent anomerization. Post-glycosylation, the intermediate is treated with acetic anhydride to protect hydroxyl groups, yielding a peracetylated precursor.

Deprotection and Final Purification

Global deprotection uses sodium methoxide in methanol to cleave acetyl groups, followed by ion-exchange chromatography to remove residual salts. Final purification via preparative HPLC ensures >98% purity, though overall synthetic yields remain modest (15–20%).

Table 2: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Aglycone synthesis | Pd(OAc)₂, Et₃N, 80°C | 85 |

| Glycosylation | TMSOTf, CH₂Cl₂, −20°C | 65 |

| Deprotection | NaOMe, MeOH, rt | 75 |

| Overall yield | 15–20 |

Optimization of Reaction Conditions

Recent advances focus on improving glycosylation efficiency and scalability. The use of enzymatic glycosyltransferases, as opposed to chemical catalysts, has shown promise in reducing side products. For instance, β-glucosidase from Aspergillus niger facilitates regioselective glycosylation at the phenolic hydroxyl group, albeit with lower reaction rates (48 h vs. 2 h for chemical methods).

Solvent systems also play a critical role. Anhydrous tetrahydrofuran (THF) with molecular sieves enhances glycosyl donor stability, while microwave-assisted synthesis reduces reaction times from hours to minutes. However, these methods require stringent anhydrous conditions, complicating industrial adoption.

Analytical Characterization of Synthetic Products

Rigorous characterization ensures synthetic this compound matches natural isolates. Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard:

-

¹H NMR (400 MHz, D₂O): δ 6.75 (d, J = 8.4 Hz, 2H, aromatic), 5.12 (d, J = 7.2 Hz, 1H, anomeric proton).

-

¹³C NMR (100 MHz, D₂O): δ 152.1 (C-1 aglycone), 104.3 (C-1 glucosyl).

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₉H₂₆O₁₀ with [M+H]⁺ at m/z 415.1602 (calculated 415.1605).

Comparative Analysis of Preparation Methods

Natural extraction and synthetic synthesis present complementary advantages and limitations:

Table 3: Method Comparison

| Parameter | Natural Extraction | Synthetic Synthesis |

|---|---|---|

| Yield | 0.02–0.05% | 15–20% |

| Purity | 90–95% | 98–99% |

| Scalability | Limited by plant biomass | Industrially feasible |

| Cost | Low (raw materials) | High (catalysts, reagents) |

| Environmental Impact | Sustainable | Solvent waste generation |

Análisis De Reacciones Químicas

Types of Reactions: Ptelatoside A undergoes various chemical reactions, including:

Oxidation: The phenolic moiety can be oxidized to form quinones or other oxidized derivatives.

Reduction: The double bond in the ethenyl group can be reduced to form saturated derivatives.

Substitution: The hydroxyl groups in the glycosyl unit can participate in substitution reactions to form different glycosides.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

Substitution: Glycosyl donors and Lewis acids or glycosyltransferases for glycosylation reactions.

Major Products:

Oxidation Products: Quinones and other oxidized phenolic derivatives.

Reduction Products: Saturated glycosides.

Substitution Products: Various glycosides depending on the glycosyl donor used.

Aplicaciones Científicas De Investigación

Ptelatoside A has several scientific research applications, including:

Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of phenolic glycosides.

Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

Mecanismo De Acción

The mechanism of action of Ptelatoside A is not fully understood, but it is believed to involve interactions with cellular enzymes and receptors due to its phenolic and glycosidic structure. The phenolic moiety may participate in redox reactions, while the glycosyl unit could influence the compound’s solubility and bioavailability . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparación Con Compuestos Similares

Ptelatoside A is similar to other phenolic glycosides such as:

Ptelatoside B: Another glycoside isolated from the same plant, differing in the glycosyl unit attached to the phenolic moiety.

4-Vinylphenol β-primeveroside: A related compound produced through biotechnological methods, sharing a similar phenolic structure.

Uniqueness: this compound is unique due to its specific glycosylation pattern and the presence of an ethenyl group in the phenolic moiety. This structural uniqueness contributes to its distinct chemical and biological properties .

Q & A

Q. How can researchers mitigate bias in phenotypic screening assays for this compound?

- Methodological Answer : Implement blinding during data collection and analysis. Use Z’-factor scores to quantify assay robustness. Include internal reference compounds and validate hits with orthogonal assays (e.g., SPR for binding affinity) .

Tables: Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.